6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6ClIN2 and a molecular weight of 292.50411 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of a pyrrolopyridine precursor. One common method includes the iodination of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a pyridine oxide .
Scientific Research Applications
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom and has different reactivity and biological activity.
7-azaindole: Another pyrrolopyridine derivative with distinct chemical properties and applications.
Uniqueness
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer specific reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C8H6ClIN2 |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-4-7(10)5-2-3-6(9)12-8(5)11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
BQIJVOANSZTUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=C(C=C2)Cl)I |
Origin of Product |
United States |
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